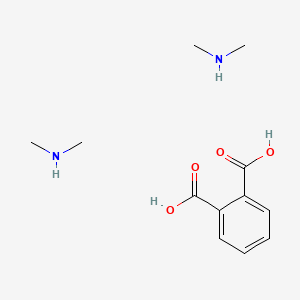

N-methylmethanamine;phthalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methylmethanamine and phthalic acid are two distinct chemical compounds with unique properties and applicationsIt is represented by the chemical formula CH₃N=CH₂ . Phthalic acid, on the other hand, is an organic compound with the formula C₆H₄(CO₂H)₂. It is a benzene dicarboxylic acid with two carboxy groups located at the ortho positions .

準備方法

N-methylmethanamine

N-methylmethanamine can be synthesized through several methods:

Chlorination and Dehydrohalogenation: It can be produced from dimethylamine by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can also be formed directly by the thermal decomposition of trimethylamine at 515°C.

Decomposition of Trimer: Another method involves heating the trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 450°C.

Phthalic Acid

Phthalic acid is typically produced through the oxidation of ortho-xylene or naphthalene in the presence of a catalyst. The process involves the following steps:

Catalytic Oxidation: Ortho-xylene or naphthalene is oxidized using a catalyst such as vanadium pentoxide (V₂O₅) at high temperatures.

Purification: The resulting crude phthalic anhydride is purified through distillation and then hydrolyzed to obtain phthalic acid.

化学反応の分析

N-methylmethanamine

N-methylmethanamine undergoes various chemical reactions:

Oxidation: It can be oxidized to form formaldehyde and methylamine.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Polymerization: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Phthalic Acid

Phthalic acid participates in several types of reactions:

Esterification: It reacts with alcohols to form phthalate esters, which are used as plasticizers.

Amidation: It reacts with primary amines to form phthalimides, which are important intermediates in organic synthesis.

Reduction: It can be reduced to phthalic anhydride, which is a key intermediate in the production of various chemicals.

科学的研究の応用

N-methylmethanamine

N-methylmethanamine is used in atmospheric chemistry research to study the oxidation of amines and their impact on air quality . It is also investigated for its role in the formation of secondary organic aerosols .

Phthalic Acid

Phthalic acid has a wide range of applications in scientific research:

Nonlinear Optical Materials: It is used in the growth of semi-organic, third-order nonlinear optical crystals.

Biodegradation Studies: It is studied for its degradation by bacteria, which has implications for environmental cleanup and bioremediation.

Pharmaceuticals: Phthalic acid derivatives are used in the synthesis of various pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.

作用機序

N-methylmethanamine

N-methylmethanamine exerts its effects through its reactive imine group, which can participate in nucleophilic addition reactions. It can form adducts with nucleophiles such as water, leading to the formation of methylamine and formaldehyde .

Phthalic Acid

Phthalic acid acts primarily through its carboxylic acid groups, which can undergo various chemical transformations. In biological systems, it can be metabolized by microorganisms to produce simpler compounds that are further utilized in metabolic pathways .

類似化合物との比較

N-methylmethanamine

Similar compounds include:

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Methanimine: An imine with a hydrogen atom attached to the nitrogen instead of a methyl group.

Phthalic Acid

Terephthalic Acid: A benzene dicarboxylic acid with carboxy groups at the para positions.

Isophthalic Acid: A benzene dicarboxylic acid with carboxy groups at the meta positions.

特性

CAS番号 |

403858-35-5 |

|---|---|

分子式 |

C12H20N2O4 |

分子量 |

256.30 g/mol |

IUPAC名 |

N-methylmethanamine;phthalic acid |

InChI |

InChI=1S/C8H6O4.2C2H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-2/h1-4H,(H,9,10)(H,11,12);2*3H,1-2H3 |

InChIキー |

XHGGCHIYUHMZIL-UHFFFAOYSA-N |

正規SMILES |

CNC.CNC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。